

(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride chemical structure

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Compound of Interest

Compound Name: (S)-methyl 2-(piperidin-3-yl)acetate hydrochloride

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An In-Depth Technical Guide to **(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. As a versatile building block, its stereochemically defined structure provides a crucial scaffold for the synthesis of complex, biologically active molecules. This guide offers a comprehensive technical overview, encompassing its chemical structure, physicochemical properties, modern synthetic strategies, and applications in drug discovery. By synthesizing field-proven insights with established scientific principles, this document serves as a vital resource for professionals engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Chiral Piperidine Scaffold

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a vast number of clinically approved drugs and natural products.^{[1][2]} Its prevalence is attributed to its favorable physicochemical properties, including high chemical stability, the

ability to modulate lipophilicity and water solubility, and its capacity to adopt specific conformations that facilitate precise interactions with biological targets.[2]

Within this class, chiral 3-substituted piperidines are particularly sought-after structural motifs. [3][4] The stereochemistry at the C3 position is often critical for pharmacological activity, making enantiomerically pure compounds essential for developing selective and effective drugs. These scaffolds are key components in therapeutics targeting the central nervous system (CNS), as well as in oncology and infectious disease treatments.[2] **(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride** emerges as a valuable intermediate, providing researchers with a synthetically accessible and stereochemically defined starting point for the construction of novel drug candidates.[5]

Physicochemical Properties and Structural Elucidation

The precise chemical identity and properties of **(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride** are fundamental to its application. The "(S)" designation defines the absolute stereochemistry at the chiral center on the piperidine ring, a critical feature for its biological interactions.[5] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various research and development settings.[5]

Chemical Structure

Caption: Chemical structure of **(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride**.

Key Properties

| Property | Value | References |
|-------------------|---|------------|
| CAS Number | 957471-98-6 | [6][7][8] |
| Molecular Formula | C ₈ H ₁₅ NO ₂ ·HCl or C ₈ H ₁₆ ClNO ₂ | [7][8][9] |
| Molecular Weight | 193.67 g/mol | [8][9] |
| Appearance | White to off-white solid | [7] |
| Storage | Sealed in a dry place, at room temperature or 2-8°C. | [7][8] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure 3-substituted piperidines has historically been a significant challenge. However, recent advances have provided more efficient and sustainable routes.^{[10][11]} Modern strategies often focus on the asymmetric functionalization of pyridine or its derivatives.^{[10][11]}

Contemporary Synthetic Approaches

Two prominent methods for accessing chiral piperidines include:

- **Chemo-enzymatic Dearomatization:** This approach combines chemical reduction with highly stereoselective biocatalytic cascades. For instance, a one-pot amine oxidase/ene imine reductase system can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high precision.^{[3][4]} This method has proven valuable in the synthesis of intermediates for drugs like Niraparib.^[3]
- **Rhodium-Catalyzed Asymmetric Reactions:** Cross-coupling approaches, such as the Rh-catalyzed asymmetric reductive Heck reaction, allow for the functionalization of dihydropyridine precursors with aryl, heteroaryl, or vinyl boronic acids.^{[10][11][12]} This provides access to a wide variety of enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines.^{[10][11][12]}

Representative Synthetic Workflow

A plausible synthesis of **(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride** involves the asymmetric hydrogenation of a pyridine-based precursor, followed by esterification, deprotection, and salt formation.



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Caption: Generalized synthetic workflow for **(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride**.

Experimental Protocol: Deprotection and Salt Formation

This protocol outlines the final step of converting the N-Boc protected intermediate to the final hydrochloride salt, a common procedure in piperidine synthesis.[1]

- **Dissolution:** Dissolve the N-Boc protected piperidine intermediate (1.0 eq) in a suitable anhydrous solvent such as 1,4-dioxane or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- **Acidification:** Cool the solution to 0°C using an ice bath. Slowly add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane, 2-3 eq) dropwise while stirring.
- **Precipitation:** Stir the reaction mixture at 0°C and then allow it to warm to room temperature. The hydrochloride salt will typically precipitate out of the solution. Continue stirring for 2-4 hours or until reaction completion is confirmed by TLC or LC-MS.
- **Isolation:** Collect the precipitate by vacuum filtration.
- **Washing and Drying:** Wash the collected solid with cold anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield the final **(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride**.

Applications in Drug Discovery and Development

The primary value of **(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride** lies in its role as a chiral building block for synthesizing more complex active pharmaceutical ingredients (APIs).[5]

- **Scaffold for Lead Optimization:** The piperidine nitrogen and the methyl ester functionality provide two distinct points for chemical modification. The secondary amine can be alkylated, acylated, or used in reductive amination reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This synthetic versatility allows for the rapid generation of compound libraries for lead optimization.

- **Access to Key Pharmacophores:** The 3-substituted piperidine motif is a core component of numerous biologically active compounds, including antipsychotic agents like Preclamol and the PARP inhibitor Niraparib, used in cancer therapy.^{[3][10][11]} The availability of enantiopure intermediates like the title compound is crucial for the efficient synthesis of these and other novel therapeutic agents.
- **Structure-Activity Relationship (SAR) Studies:** The defined stereochemistry of **(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride** is essential for conducting rigorous SAR studies. By comparing the biological activity of derivatives synthesized from the (S)-enantiomer with those from the (R)-enantiomer, researchers can elucidate the stereochemical requirements for target binding and pharmacological effect.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity and purity of the compound.

- **Storage:** The compound should be stored in a tightly sealed container in a dry and well-ventilated place, often at room temperature or under refrigerated conditions (2-8°C) as specified by the supplier.^{[7][8]}
- **Safety:** While specific toxicology data is limited, compounds of this class are generally handled with standard laboratory precautions. Hazard statements for similar piperidine hydrochlorides include warnings for being harmful if swallowed or inhaled, causing skin and serious eye irritation, and potentially causing respiratory irritation.^{[7][13]} Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn.

Conclusion

(S)-methyl 2-(piperidin-3-yl)acetate hydrochloride is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined structure, stereochemical purity, and synthetic tractability make it a high-value intermediate for accessing novel chemical space. As synthetic methodologies continue to advance, the importance of such chiral building blocks will only grow, empowering scientists to design and create the next generation of targeted, effective, and safe medicines.

References

- Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: National Institutes of Health (NIH) URL:[Link]
- Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL:[Link]
- Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Organic Chemistry Portal URL:[Link]
- Title: High-value stereo-enriched 3-and 3,4-substituted piperidines and...
- Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: Journal of the American Chemical Society URL:[Link]
- Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]
- Title: Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) Source: PubChem URL:[Link]

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 957471-98-6 CAS|(S)-3-哌啶乙酸甲酯盐酸盐|生产厂家|价格信息 [m.chemicalbook.com]
- 7. (S)-Methyl 2-(piperidin-3-yl)acetate hydrochloride , 98% , 957471-98-6 - CookeChem [cookechem.com]
- 8. 957471-98-6|(S)-Methyl 2-(piperidin-3-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 9. CAS 247259-31-0 | Methyl 2-(piperidin-3-yl)acetate hydrochloride - Synblock [synblock.com]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 13. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C₈H₁₆ClNO₂ | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]
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